molecular formula C9H10F3NO B12832552 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol CAS No. 42818-60-0

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol

Cat. No.: B12832552
CAS No.: 42818-60-0
M. Wt: 205.18 g/mol
InChI Key: ATRKQTIVYKNDOH-UHFFFAOYSA-N
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Description

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol is an organic compound with the molecular formula C9H10F3NO This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a hydroxyl group on the benzylic carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-alpha-methyl-4-(trifluoromethyl)benzenemethanol
  • 3-Amino-5-(trifluoromethyl)benzyl alcohol

Uniqueness

3-Amino-alpha-methyl-5-(trifluoromethyl)benzenemethanol is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

42818-60-0

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-5,14H,13H2,1H3

InChI Key

ATRKQTIVYKNDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)N)C(F)(F)F)O

Origin of Product

United States

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